molecular formula C6H16ClNO2 B2937375 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride CAS No. 2253639-62-0

3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride

Cat. No.: B2937375
CAS No.: 2253639-62-0
M. Wt: 169.65
InChI Key: BMEJCWQHAHQQMM-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-3-methylbutan-1-ol hydrochloride is a branched amino alcohol hydrochloride salt characterized by a four-carbon backbone with an amino (-NH₂) group at position 3, a methoxy (-OCH₃) group at position 4, and a methyl (-CH₃) substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents and stability under standard conditions.

Properties

IUPAC Name

3-amino-4-methoxy-3-methylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEJCWQHAHQQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol typically involves the preparation of the primary, nonprotected enamine of a commercially available β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate. This is followed by asymmetric catalytic enamine hydrogenation using a ruthenium-based catalyst (Ru-MeOBIPHEP). Alternatively, the process can be performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar ruthenium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The use of protective groups and subsequent deprotection steps, as well as crystallization techniques, are employed to achieve high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides (e.g., NaI) and bases (e.g., NaOH) are employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-4-methoxy-3-methylbutan-1-ol hydrochloride with structurally analogous hydrochlorides, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological/Industrial Use Evidence ID
3-Amino-4-methoxy-3-methylbutan-1-ol HCl C₆H₁₄NO₂·HCl (inferred) ~180.06 Amino, methoxy, methyl, alcohol Not specified (potential chiral synthon) N/A
4-Amino-3,3-dimethylbutan-1-ol HCl C₆H₁₄NOCl 151.64 Amino, dimethyl, alcohol Not specified
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl C₁₀H₁₃Cl₂NO 234.12 Amino, ketone, phenyl, chloro Intermediate in organic synthesis
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₃NO₂Cl 166.63 Amino, ester, methyl Peptide synthesis (e.g., valine derivatives)
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl C₈H₁₅N₂O₂Cl 206.67 Amino, cyclobutyl, hydroxy, amide Not specified (structural novelty)
Melphalan HCl C₁₃H₁₉Cl₃N₂O₂ 341.66 Amino, phenyl, bis(chloroethyl) Chemotherapy (alkylating agent)

Structural and Functional Analysis

Backbone Variations: The target compound and 4-Amino-3,3-dimethylbutan-1-ol HCl () share a butanol backbone but differ in substituents: methoxy vs. dimethyl groups. (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl () introduces a phenyl ring and ketone, enhancing lipophilicity and reactivity for electrophilic substitutions.

Functional Group Impact: Methyl 2-amino-3-methylbutanoate HCl () replaces the alcohol with an ester, reducing hydrogen-bonding capacity and altering metabolic stability. Esters are common prodrug motifs. 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl () features a cyclobutyl ring and amide, which may influence conformational rigidity and binding affinity in bioactive contexts.

Pharmacological Relevance: Melphalan HCl () demonstrates the significance of chloroethyl groups in alkylating DNA, a contrast to the target compound’s lack of such moieties.

Physicochemical Properties

  • Solubility: Methoxy and amino groups enhance water solubility, whereas phenyl () or cyclobutyl () groups reduce it.
  • Stability : Hydrochloride salts generally improve stability; however, esters () may hydrolyze under acidic/basic conditions.

Biological Activity

3-Amino-4-methoxy-3-methylbutan-1-ol; hydrochloride (also known as AMMB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.

  • IUPAC Name: 3-amino-4-methoxy-3-methylbutan-1-ol hydrochloride
  • Molecular Formula: C6H15ClN2O2
  • Molecular Weight: 180.65 g/mol

The biological activity of AMMB can be attributed to its interaction with specific receptors and enzymes in the body. The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in regulating mood and anxiety levels.

Biological Activity Overview

Research indicates that AMMB exhibits several biological activities:

  • Neuroprotective Effects: Studies suggest that AMMB may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways .
  • Antidepressant Properties: AMMB has been investigated for its antidepressant-like effects in animal models. It appears to enhance serotonergic activity, leading to improved mood-related behaviors .
  • Anti-inflammatory Effects: Preliminary studies indicate that AMMB may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Activity

A study demonstrated that AMMB significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antidepressant-Like Effects

In a controlled experiment involving mice subjected to chronic unpredictable stress, administration of AMMB resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects. The study highlighted a significant increase in serotonin levels within the hippocampus following treatment .

Anti-inflammatory Activity

Research conducted on LPS-induced macrophages revealed that AMMB treatment led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that AMMB may have potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionUpregulation of antioxidant enzymes
AntidepressantIncreased serotonin levels
Anti-inflammatoryDecreased pro-inflammatory cytokines

Safety and Toxicology

Toxicological assessments indicate that AMMB has a favorable safety profile at therapeutic doses. In repeated-dose toxicity studies on rats, no significant adverse effects were observed at doses up to 1000 mg/kg/day, with a NOAEL established at 60 mg/kg for males and 250 mg/kg for females .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dioxane or acetonitrile for solubility), temperature (room temperature vs. reflux), and stoichiometry of reagents. For example, hydrochloric acid in dioxane has been used to achieve high yields in analogous amine hydrochloride syntheses . Monitor reaction progress via TLC or HPLC, and consider stepwise quenching and purification using reduced-pressure distillation or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}-NMR (e.g., in DMSO-d6_6) to confirm structural features like methoxy (δ3.73.9\delta \sim 3.7–3.9 ppm) and methyl groups (δ1.01.2\delta \sim 1.0–1.2 ppm) .
  • HPLC-PDA/MS : Employ reverse-phase HPLC with photodiode array detection to assess purity and identify impurities. Compare retention times and MS fragmentation patterns against reference standards .
  • Elemental Analysis : Validate the hydrochloride salt composition via CHNS analysis.

Q. How can researchers identify and synthesize impurities associated with this compound?

  • Methodological Answer : Isolate impurities using preparative HPLC or column chromatography. Synthesize suspected impurities (e.g., deaminated or demethylated derivatives) by modifying reaction conditions (e.g., acidic hydrolysis for methoxy group removal). Confirm structures via 1H^1 \text{H}-NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be determined?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare elution profiles with enantiomerically pure standards.
  • X-ray Crystallography : Grow single crystals in polar solvents (e.g., ethanol/water) and analyze diffraction patterns to assign absolute configuration .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : Reflux the compound in 0.1M HCl or NaOH to identify hydrolytic degradation products (e.g., cleavage of the methoxy group).
  • Thermal stress : Heat at 40–80°C and monitor decomposition via DSC/TGA. Use LC-MS to characterize degradation pathways and kinetic modeling to predict shelf-life .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Cross-validation : Compare experimental 1H^1 \text{H}-NMR shifts with density functional theory (DFT)-calculated chemical shifts.
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during key steps like reductive amination.
  • Crystallization-Induced Diastereomer Resolution : Introduce a resolving agent (e.g., tartaric acid) to separate enantiomers at the hydrochloride salt stage .

Q. How can degradation pathways be elucidated to improve formulation stability?

  • Methodological Answer :
  • LC-QTOF-MS : Identify degradation products in accelerated stability studies (40°C/75% RH).
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}- or 2H^{2} \text{H}-labeled analogs to trace bond cleavage mechanisms .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLC-PDAColumn: C18, 5 µm; Mobile Phase: 0.1% TFA in ACN/H2O
1H^1 \text{H}-NMRSolvent: DMSO-d6_6; Frequency: 400 MHz
HRMSIonization: ESI+; Resolution: >20,000

Q. Table 2: Common Impurities and Synthesis Routes

ImpuritySynthesis MethodAnalytical Confirmation
Demethylated analogHBr/AcOH reflux1H^1 \text{H}-NMR, HRMS
Hydrolyzed amineAcidic hydrolysis (1M HCl, 60°C)Chiral HPLC

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